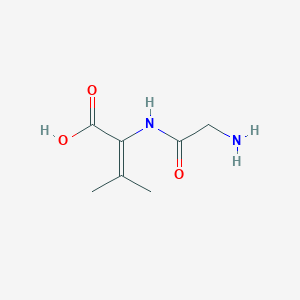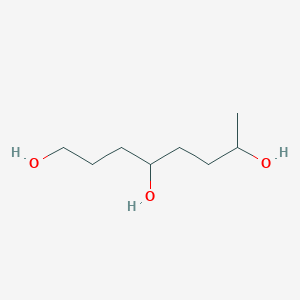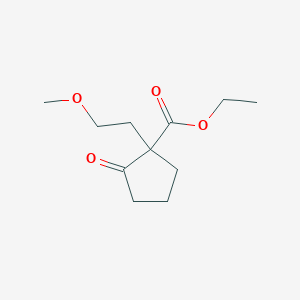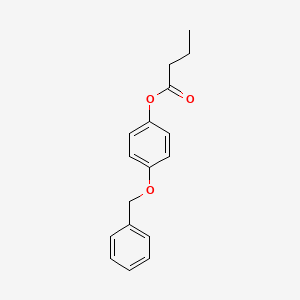![molecular formula C18H16O2 B14725336 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 13341-73-6](/img/structure/B14725336.png)
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound characterized by its unique structure, which includes a dioxabicycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6,7-dioxabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and oxygen positioning.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: A related compound used in cycloaddition reactions.
Uniqueness
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific ring structure and the presence of phenyl groups, which can influence its reactivity and potential applications. Its distinct properties make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
13341-73-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C18H16O2/c1-17-16(12-13-19-17)18(20-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3 |
InChI Key |
NUDXWFXPLNMBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C=CO1)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


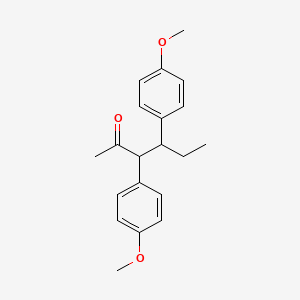
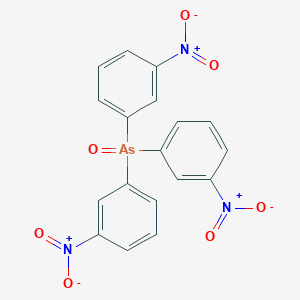
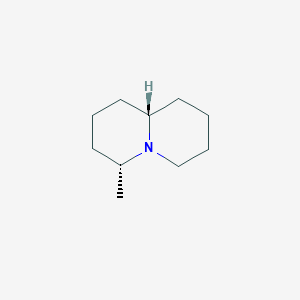

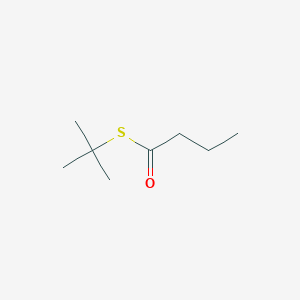
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)

